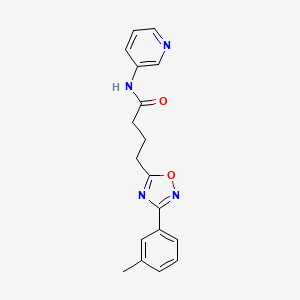
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as PTIO, is a nitric oxide (NO) scavenger that has been widely used in scientific research. This compound has attracted significant attention due to its ability to inhibit NO-mediated biological processes, making it a valuable tool in the study of various physiological and pathological conditions.
作用机制
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a scavenger of NO by reacting with it to form a stable nitroxyl radical. This reaction effectively removes NO from the biological system, thereby inhibiting its biological effects. This compound has been shown to be highly selective for NO, and does not react with other reactive oxygen species or biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit NO-mediated vasodilation, reduce inflammation, and inhibit the growth of cancer cells. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in various organs.
实验室实验的优点和局限性
One of the main advantages of using N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high selectivity for NO, which allows for the specific inhibition of NO-mediated biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is that it may not completely remove all NO from the biological system, which could lead to incomplete inhibition of NO-mediated processes.
未来方向
There are a number of potential future directions for research on N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new this compound analogs with improved selectivity or potency for NO. Additionally, this compound could be used in combination with other compounds to investigate the interactions between NO and other signaling pathways. Finally, this compound could be used in clinical studies to investigate the potential therapeutic effects of inhibiting NO-mediated processes in various diseases.
合成方法
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a variety of methods, including the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with pyridine-3-amine and butanoyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-(pyridin-3-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively used in scientific research to investigate the role of NO in various biological processes. For example, this compound has been used to study the effects of NO on cardiovascular function, inflammation, and cancer. Additionally, this compound has been used to investigate the mechanisms of action of various drugs and toxins that affect NO signaling pathways.
属性
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-5-2-6-14(11-13)18-21-17(24-22-18)9-3-8-16(23)20-15-7-4-10-19-12-15/h2,4-7,10-12H,3,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXUIJSXTNUMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

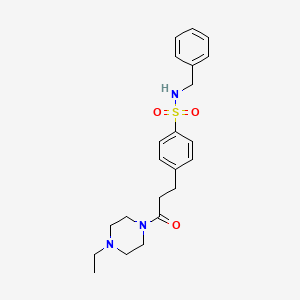
![ethyl 4-({N'-[(E)-(2-ethoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699685.png)
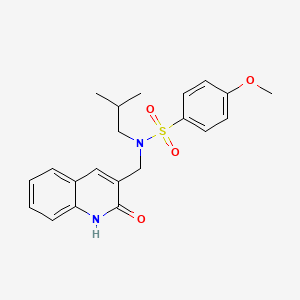

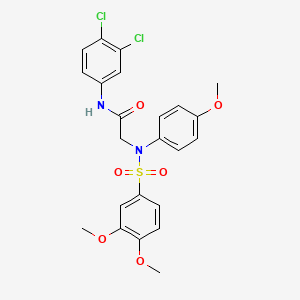
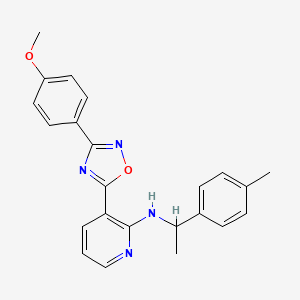
![methyl 2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7699723.png)
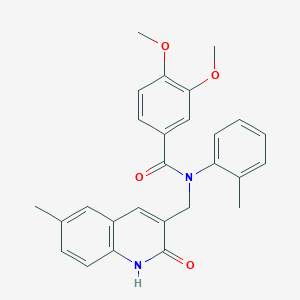
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)


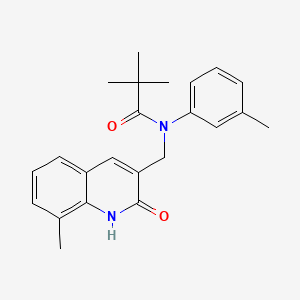
![ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7699764.png)
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)